N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.475. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties
- Nucleosides of Fluorescence Interest : The ribosylation of fused quinazolines, including triazoloquinazoline derivatives, has been studied, resulting in compounds with fluorescence properties. These nucleosides were synthesized through a method involving coupling and silylation, followed by debenzoylation. Their fluorescence characteristics were determined through UV-visible and fluorescence studies (Break et al., 2013).
Antimicrobial Activity
- Antimicrobial Activity Evaluation : Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity. This includes compounds with structures related to triazoloquinazoline. The study involved the synthesis of various derivatives and testing their activity against different microorganisms, revealing that some compounds exhibited good to moderate antimicrobial activity (Özyanik et al., 2012).
Phosphodiesterase Inhibitors
- Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors : A study on pyrazolo[1,5-a]-1,3,5-triazines, closely related to the triazoloquinazoline system, explored their use as potent phosphodiesterase type 4 inhibitors. This research involved the synthesis of a series of derivatives, demonstrating their potential in inhibiting TNFalpha release, indicating their relevance in inflammatory response modulation (Raboisson et al., 2003).
Anticancer Activity
- Synthesis and Anticancer Activity : A study on the synthesis and evaluation of pyrazoles and triazoles bearing a dibromoquinazoline moiety, related to triazoloquinazoline derivatives, investigated their potential analgesic activity. These compounds were synthesized and characterized, with selected compounds undergoing screening for their analgesic properties, highlighting the medicinal chemistry applications of such structures (Saad et al., 2011).
Chemical Synthesis and Modification
- Novel Synthesis Approaches : Research on the chemistry of polyazaheterocyclic compounds delved into the structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system. This study provided insights into synthetic methods and the chemical behavior of such compounds, offering a foundation for further modification and application in various fields (Tennant, 1966).
Mechanism of Action
Target of action
Triazoloquinazolines are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, some triazoloquinazolines have been found to inhibit the replication of viruses, affecting the viral life cycle .
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some triazoloquinazolines have shown cytotoxic effects in certain conditions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form N-(2-methoxybenzyl)-p-toluidine. This intermediate is then reacted with ethyl acetoacetate to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester to form the desired compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with p-toluidine in the presence of an acid catalyst to form N-(2-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(2-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of a base catalyst to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using an acid catalyst to form N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS No. |
1031594-72-5 |
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.475 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-7-9-16(10-8-15)22-23-27-25(32)19-12-11-17(13-20(19)30(23)29-28-22)24(31)26-14-18-5-3-4-6-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
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